Direct Comparative Carcinogenicity: 1,2,6-Trimethyl-4-nitrosopiperazine vs. Non-Methylated N-Nitrosopiperazine in Fischer 344 Rats
In a controlled in vivo comparative study, female Fischer 344 rats were administered 0.7 mM solutions of various mononitrosopiperazines in drinking water at a rate of 100 ml per rat per week [1]. The trimethylated derivative, 1,2,6-trimethyl-4-nitrosopiperazine (reported as 1-nitroso-3,4,5-trimethylpiperazine), induced a virtually 100% incidence of undifferentiated lymphomas of the thymus and leukemias within a 30-week period [1]. In stark contrast, the non-C-methylated analog N-nitrosopiperazine is documented in the same study as being noncarcinogenic or only weakly so [1].
| Evidence Dimension | In Vivo Carcinogenic Potency (Tumor Incidence) |
|---|---|
| Target Compound Data | ~100% incidence of thymic lymphomas and leukemias |
| Comparator Or Baseline | Non-C-methylated N-nitrosopiperazine: Noncarcinogenic or only weakly carcinogenic |
| Quantified Difference | From negligible/weak tumorigenicity to near-complete penetrance |
| Conditions | Female Fischer 344 rats; 0.7 mM in drinking water, 100 ml/rat/week; 26-week treatment period for trimethyl analog |
Why This Matters
This data establishes 1,2,6-trimethyl-4-nitrosopiperazine as a highly potent carcinogen within its class, making it an essential positive control for toxicology studies and a critical target for impurity control strategies.
- [1] Singer, S. S., Singer, G. M., Saavedra, J. E., Reuber, M. D., & Lijinsky, W. (1981). Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats. Cancer Research, 41(3), 1034–1038. View Source
